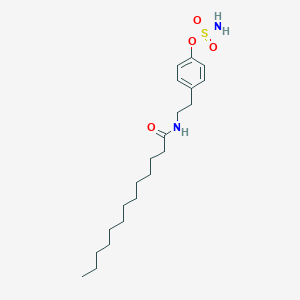
4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE is a chemical compound with the molecular formula C21H36N2O4S and a molecular weight of 412.6 g/mol. This compound is characterized by the presence of a sulfamoyloxy group attached to a phenyl ring, which is further connected to an ethyl chain and a tridecanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE involves several steps. One common method includes the reaction of 4-sulfamoyloxyphenyl ethylamine with tridecanoic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfamoyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE involves its interaction with specific molecular targets and pathways. The sulfamoyloxy group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anti-inflammatory effects by inhibiting specific signaling pathways .
Comparison with Similar Compounds
4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE can be compared with other similar compounds, such as:
N-ethyl-o/p-toluenesulfonamide: This compound also contains a sulfonamide group but differs in its overall structure and specific applications.
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide: This compound has a similar phenyl ethylamine backbone but includes a boron-containing group, leading to different chemical properties and applications.
This compound stands out due to its unique combination of a sulfamoyloxy group and a long alkyl chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
183560-60-3 |
|---|---|
Molecular Formula |
C21H36N2O4S |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
[4-[2-(tridecanoylamino)ethyl]phenyl] sulfamate |
InChI |
InChI=1S/C21H36N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-21(24)23-18-17-19-13-15-20(16-14-19)27-28(22,25)26/h13-16H,2-12,17-18H2,1H3,(H,23,24)(H2,22,25,26) |
InChI Key |
OJSPHDOZFQKYKM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N |
Synonyms |
(4-O-sulfamoyl)-N-13CT (4-O-sulfamoyl)-N-tridecanoyl tyramine (p-O-sulfamoyl)-N-tridecanoyl tyramine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















